molecular formula C15H16BrNO3S B2479020 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide CAS No. 906266-09-9

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide

Cat. No. B2479020
CAS RN: 906266-09-9
M. Wt: 370.26
InChI Key: UTUYTMAYPARWCC-UHFFFAOYSA-N
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Description

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide involves the inhibition of enzymes or bacterial growth. The compound binds to the active site of the target enzyme or bacterial cell wall, preventing the normal function of the target protein or cell. This inhibition leads to the disruption of the normal physiological processes of the target organism, resulting in its eventual death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target enzyme or bacterial strain. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. Additionally, this compound has been shown to exhibit potent inhibitory activity against several bacterial strains, including MRSA, which is a major cause of hospital-acquired infections.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide in lab experiments include its potent inhibitory activity against several enzymes and bacterial strains, its high purity, and its relatively low cost. However, the limitations of using the compound in lab experiments include its potential toxicity to cells and its limited solubility in water.

Future Directions

There are several future directions for the research and development of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide. These include the identification of new target enzymes or bacterial strains, the optimization of the synthesis method to improve yield and purity, and the development of new analogs with improved potency and selectivity. Additionally, the compound has the potential to be used in the treatment of several diseases, including cancer and bacterial infections, and further research is needed to explore its therapeutic potential.

Synthesis Methods

The synthesis of 5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. The reaction yields the desired product in good yields and high purity.

Scientific Research Applications

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide has been extensively used in scientific research for its potential applications in drug discovery and development. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in several types of cancer cells. Additionally, this compound has been shown to exhibit potent inhibitory activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

5-bromo-N-(3,4-dimethylphenyl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-10-4-6-13(8-11(10)2)17-21(18,19)15-9-12(16)5-7-14(15)20-3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUYTMAYPARWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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